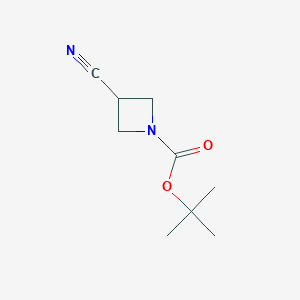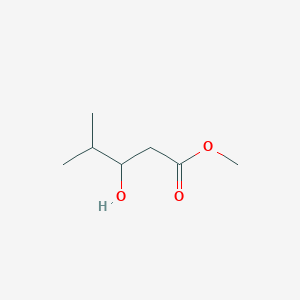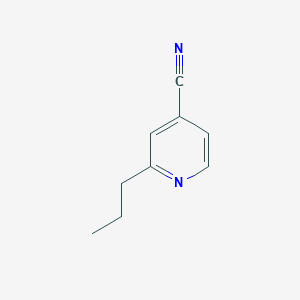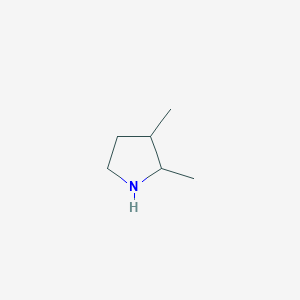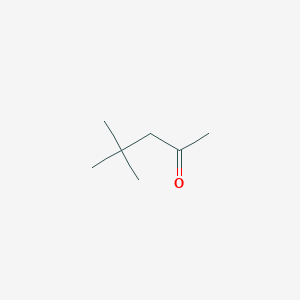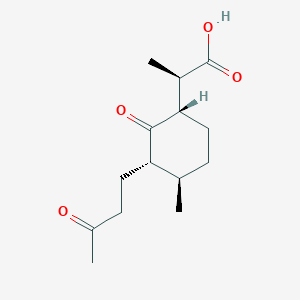
Dihydroartemisinin impurity F
説明
Dihydroartemisinin Impurity F, also known as ®-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid, is a derivative of Dihydroartemisinin . It has a molecular formula of C14H22O4 and a molecular weight of 254.3 . Dihydroartemisinin is a well-known antimalarial agent derived from the plant Artemisia annua .
Synthesis Analysis
Dihydroartemisinin is obtained by transforming the lactone moiety of artemisinin into a lactol during a reduction reaction, in the presence of different mild hydride-reducing agents, such as sodium borohydride . The process manages to preserve intact the characteristic endoperoxide moiety .Molecular Structure Analysis
Dihydroartemisinin and its derivatives have a sesquiterpene lactone structure . Their anti-microbial action relates to a characteristic endoperoxide moiety .Chemical Reactions Analysis
Dihydroartemisinin has a relatively low thermal stability and undergoes a multistep thermooxidation . The kinetic study revealed a two-process decomposition determined by both chemical degradations and physical transformations .Physical And Chemical Properties Analysis
Dihydroartemisinin has been associated with a low oral bioavailability and a short half-life . It has poor solubility in water and oil, but is soluble in many aprotic solvents .科学的研究の応用
Impurity Analysis in Drug Preparations
Dihydroartemisinin impurity F, known as diketo aldehyde (DKA), is a significant impurity in dihydroartemisinin. A study by Wang et al. (2018) synthesized DKA and established an HPLC method for determining DKA in bulk drug and dihydroartemisinin tablets. This research is crucial for quality control in pharmaceutical preparations of dihydroartemisinin (Wang et al., 2018).
Anti-Angiogenic Properties
Chen et al. (2004) explored the antiangiogenic activity of dihydroartemisinin, indicating its potential beyond antimalarial applications. They found that dihydroartemisinin notably reduced VEGF binding to its receptors, indicating a mechanism that could be relevant for impurity F research (Chen et al., 2004).
Enhanced Cancer Therapy
Research by Wang et al. (2016) on dihydroartemisinin in cancer therapy highlighted its reactive oxygen species (ROS) based cytotoxicity when interacting with ferrous ions. This study provides a basis for exploring the potential applications of dihydroartemisinin impurity F in cancer treatment (Wang et al., 2016).
Autophagy in Cancer Cells
A study by Shi et al. (2017) on dihydroartemisinin's effect on human tongue squamous cell carcinoma cells revealed its role in promoting autophagy and inhibiting cell growth. This research could inform potential applications of dihydroartemisinin impurity F in cancer treatments (Shi et al., 2017).
Solubility and Stability Improvements
Ansari et al. (2009) focused on improving the solubility and stability of dihydroartemisinin, a key aspect that could also be relevant for its impurities. They prepared inclusion complexes to enhance these properties, which could be a consideration for dihydroartemisinin impurity F (Ansari et al., 2009).
Safety And Hazards
将来の方向性
Efforts are being made to improve the solubility and bioavailability of Dihydroartemisinin . New formulations meant to overcome these shortcomings are currently under development . The future of Dihydroartemisinin and its derivatives will be determined by the rate and extent of development of resistance .
特性
IUPAC Name |
(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIAUFRKRAJBGZ-YJQGPUDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroartemisinin impurity F | |
CAS RN |
173427-03-7 | |
| Record name | alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



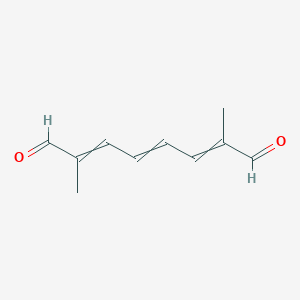
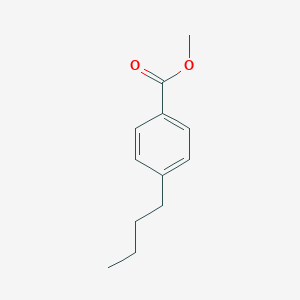

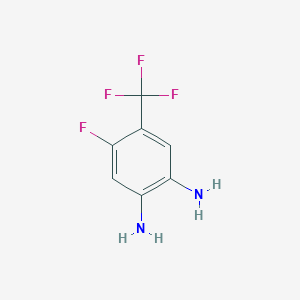
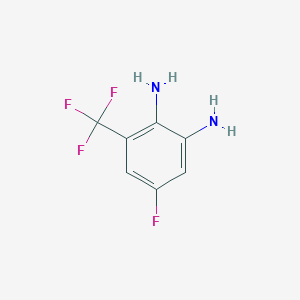
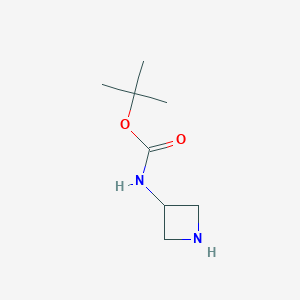
![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)
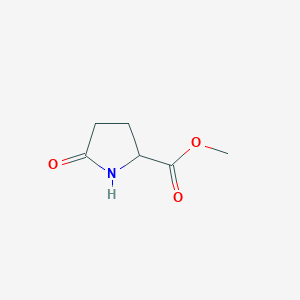
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
